molecular formula C23H30NOP B12873873 1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one

1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one

Katalognummer: B12873873
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: KQSQZVQWLHRDPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one is a complex organic compound that features a biphenyl structure with a dimethylamino group and a tetramethylphosphinanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one typically involves the reaction of biphenyl derivatives with dimethylamine and tetramethylphosphinanone under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2’-(Dimethylamino)-[1,1’-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one is unique due to its combination of a biphenyl structure with a dimethylamino group and a tetramethylphosphinanone moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C23H30NOP

Molekulargewicht

367.5 g/mol

IUPAC-Name

1-[2-[2-(dimethylamino)phenyl]phenyl]-2,2,6,6-tetramethylphosphinan-4-one

InChI

InChI=1S/C23H30NOP/c1-22(2)15-17(25)16-23(3,4)26(22)21-14-10-8-12-19(21)18-11-7-9-13-20(18)24(5)6/h7-14H,15-16H2,1-6H3

InChI-Schlüssel

KQSQZVQWLHRDPT-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)CC(P1C2=CC=CC=C2C3=CC=CC=C3N(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.